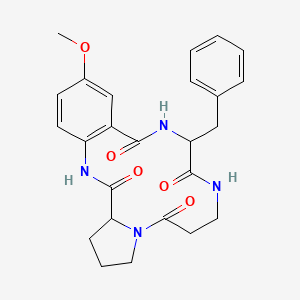

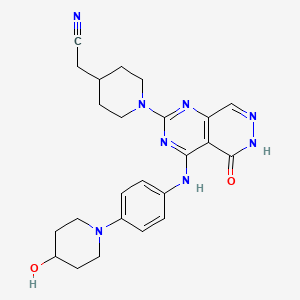

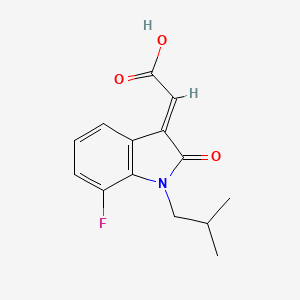

![molecular formula C19H19F3N6O B605708 2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine CAS No. 2239272-16-1](/img/structure/B605708.png)

2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine is a highly specific anti-Wolbachia drug candidate developed for the treatment of filariasis, including onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis). These diseases are caused by parasitic filarial nematodes and affect millions of people worldwide. This compound targets the Wolbachia bacterial endosymbionts essential for the survival and reproduction of these nematodes, offering a promising approach for disease elimination .

准备方法

Synthetic Routes and Reaction Conditions: 2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine is synthesized through a multiparameter optimization process to improve its potency and pharmacokinetic properties. The synthetic route involves the use of a thienopyrimidine/quinazoline scaffold derived from phenotypic screening . The key starting materials include [2-(trifluoromethyl)-3-pyridyl]methanamine and (S)-3-methylmorpholine, starting from 2,4-dichloropyrido[2,3-d]pyrimidine .

Industrial Production Methods: The industrial production of this compound involves an improved, cost-efficient, and scalable process capable of delivering high-purity active pharmaceutical ingredients consistently. The optimized production route was used to manufacture the clinical candidate at kilogram scale to support ongoing clinical development .

化学反应分析

Types of Reactions: 2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and optimization .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include anhydrous solvents and reagents purchased from reliable commercial sources. The reactions are carried out in oven-dried glassware sealed with rubber septa under nitrogen .

Major Products Formed: The major product formed from these reactions is the highly specific anti-Wolbachia drug candidate this compound, which shows superior efficacy to existing therapies in preclinical models .

科学研究应用

2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has shown superior efficacy in validated preclinical models of Wolbachia infection and has pharmacokinetic characteristics compatible with a short therapeutic regimen of seven days or less . The compound is well-positioned for onward development and has the potential to make a significant impact on communities affected by filariasis .

作用机制

2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine exerts its effects by targeting the Wolbachia bacterial endosymbionts essential for the survival and reproduction of parasitic filarial nematodes. By depleting over 90% of these bacteria, this compound leads to the permanent sterilization of adult female parasites and a safe macrofilaricidal outcome . The compound’s pharmacokinetics, pharmacodynamics, and safety profiles match the anti-Wolbachia macrofilaricide target candidate profile .

相似化合物的比较

2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine is unique in its narrow-spectrum anti-Wolbachia properties, with no general antibiotic effects and rapid bactericidal kinetics. It achieves near-maximal clearance of nematode Wolbachia in vitro following exposure of one day, compared to six days required for tetracyclines, rifamycins, and fluoroquinolones . Similar compounds include other anti-Wolbachia agents such as tetracyclines, rifamycins, and fluoroquinolones .

属性

IUPAC Name |

2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N6O/c1-12-11-29-9-8-28(12)18-26-16-14(5-3-7-24-16)17(27-18)25-10-13-4-2-6-23-15(13)19(20,21)22/h2-7,12H,8-11H2,1H3,(H,24,25,26,27)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFVCNUAPFSNCO-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=NC3=C(C=CC=N3)C(=N2)NCC4=C(N=CC=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCCN1C2=NC3=C(C=CC=N3)C(=N2)NCC4=C(N=CC=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

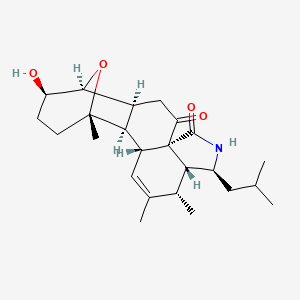

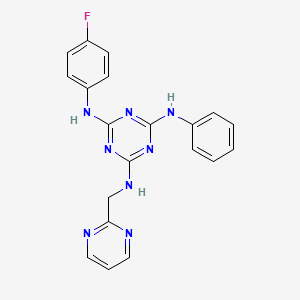

![N-Furfuryl-N-[alpha-(4-methoxybenzylcarbamoyl)-4-hydroxybenzyl]-4-amino-3-carbamoylisothiazole-5-carboxamide](/img/structure/B605630.png)

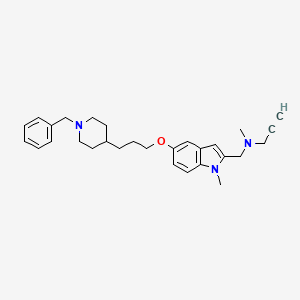

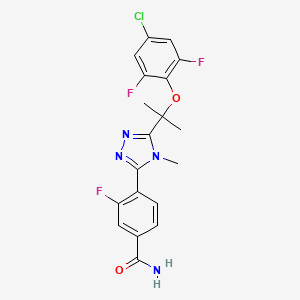

![4-[3-[(2-chlorophenyl)methyl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B605631.png)

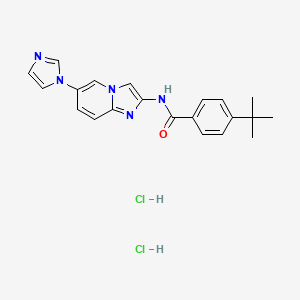

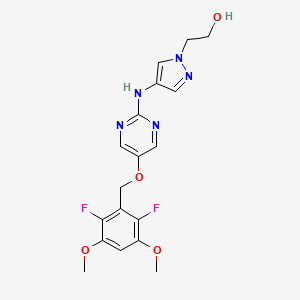

![Spirostan-3-yl pentopyranosyl-(1->4)-[pentopyranosyl-(1->6)]hexopyranoside](/img/structure/B605641.png)